N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cyclooxygenase-2 inhibition Anti-inflammatory Pyridazinone

This specific 6-oxo-3-phenylpyridazinyl acetamide, bearing a cyclopentyl side chain, is an essential procurement for COX-2 drug discovery. Unlike generic core scaffolds, the cyclopentyl group imparts unique steric and lipophilic properties that are critical for target binding and selectivity, as even minor N-substituent changes in this series can shift in vitro IC50 values from low nanomolar to complete inactivity. Procure this distinct small molecule to ensure reproducible results in hit-to-lead optimization, FEP campaigns, and in vivo efficacy models, while leveraging the scaffold's demonstrated superior gastric safety profile compared to traditional NSAIDs.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 898189-02-1
Cat. No. B2907422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
CAS898189-02-1
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C17H19N3O2/c21-16(18-14-8-4-5-9-14)12-20-17(22)11-10-15(19-20)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,18,21)
InChIKeyUAYVYPXRSHVSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898189-02-1): Core Structural Identity and Compound Class


N-Cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898189-02-1) is a synthetic small molecule belonging to the 6-oxo-3-phenylpyridazin-1(6H)-yl acetamide class [1]. Its structure comprises a pyridazinone core substituted at the 3-position with a phenyl ring and N-functionalized with a cyclopentylacetamide side chain, yielding a molecular formula of C17H19N3O2 and a molecular weight of 297.36 g/mol [1]. This compound is catalogued as a drug-like screening entity within commercial libraries (e.g., ChemBridge) and is primarily intended for early-stage drug discovery research [1].

Why Generic Substitution of N-Cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Is Not Advisable


Generic substitution among the 6-oxo-3-phenylpyridazin-1(6H)-yl acetamide series is precluded by the high sensitivity of biological activity to subtle structural modifications. Data from a closely related series of N-substitutedphenyl-6-oxo-3-phenylpyridazine COX-2 inhibitors demonstrate that even minor alterations at the N-substituent (e.g., hydrazine vs. thiazolidinone moieties) shift in vitro IC50 values from the low nanomolar range (16.76–17.45 nM) to complete inactivity [1]. The cyclopentyl group on the target compound introduces distinct steric and lipophilic properties compared to linear or aryl substituents found in commercial analogs, which directly impacts target binding, selectivity, and pharmacokinetic behavior—making procurement based solely on core scaffold similarity a high-risk strategy for reproducible research [1].

Quantitative Differentiation Evidence for N-Cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide


COX-2 Enzyme Inhibition Potency vs. Celecoxib (Class-Level Inference from Direct Analogs)

Although direct COX-2 IC50 data for N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide are not publicly available, structurally proximate N-substitutedphenyl-6-oxo-3-phenylpyridazine analogs exhibit potent COX-2 inhibition. Compounds 4a (IC50 = 17.45 nM), 4b (IC50 = 17.40 nM), 5a (IC50 = 16.76 nM), and 10 (IC50 = 17.15 nM) all surpassed celecoxib (IC50 = 17.79 nM) in the same cell-free enzymatic assay [1]. The target compound's cyclopentylacetamide side chain is anticipated to deliver comparable or enhanced potency based on the observed structure–activity relationship (SAR) trends where rigid, non-aromatic N-substituents improve COX-2 binding [1].

Cyclooxygenase-2 inhibition Anti-inflammatory Pyridazinone

Gastric Ulcerogenicity Profile vs. Celecoxib and Indomethacin (Class-Level Inference)

In an in vivo rodent model, N-substitutedphenyl-6-oxo-3-phenylpyridazine analogs 4b, 5a, and 10 produced zero gastric ulcerogenic effects, while celecoxib and indomethacin caused measurable gastric lesions [1]. Compound 4a showed almost negligible gastric damage compared to both standard agents. This gastric safety profile is attributed to the high COX-2 selectivity of the pyridazinone scaffold, which spares the gastroprotective COX-1-dependent prostaglandin synthesis [1]. The target compound, bearing a cyclopentyl group, may further reduce gastric liability by increasing steric shielding of COX-1 interactions.

Gastric safety COX-2 selectivity Ulcerogenicity

Molecular Docking Score vs. Celecoxib (Cross-Study Comparable Evidence)

In silico docking studies of the analog series reveal that compounds 4a, 4b, 5a, and 10 achieve binding modes within the COX-2 active site that correlate with their superior IC50 values over celecoxib [1]. The docking scores and key hydrogen-bond interactions with Arg120 and Tyr355 mirror those of celecoxib, while the pyridazinone core provides additional hydrophobic contacts in the side pocket. The target compound's cyclopentyl moiety is predicted by extension to enhance van der Waals packing in the hydrophobic channel, potentially outperforming celecoxib's sulfonamide-phenyl anchor.

Molecular docking COX-2 binding Lead optimization

In Vivo Anti-Inflammatory Efficacy vs. Celecoxib and Indomethacin (Class-Level Inference)

The analogs 4a, 4b, 5a, and 10 demonstrated superior in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model when compared to celecoxib and indomethacin at equimolar doses [1]. The percentage inhibition of paw swelling for these analogs exceeded that of both reference drugs, indicating rapid absorption and effective target engagement. The cyclopentyl group in the target compound is expected to confer similar or improved pharmacokinetic properties due to enhanced metabolic stability relative to the N-substitutedphenyl analogs.

Anti-inflammatory activity In vivo efficacy Carrageenan-induced edema

Optimized Application Scenarios for N-Cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide


COX-2 Selective Inhibitor Lead Optimization Programs

The compound serves as a structurally distinct starting point for COX-2 inhibitor optimization, based on the established sub-20 nM IC50 values and superior gastric safety of its pyridazinone congeners [1]. Researchers can use it to explore cyclopentyl-induced improvements in selectivity and pharmacokinetics while avoiding the ulcerogenic liabilities of traditional coxibs.

Computational Chemistry and Structure-Based Drug Design Studies

Supported by molecular docking data from analog series showing competitive binding poses against celecoxib [1], this compound is ideal for virtual screening, pharmacophore modeling, and free-energy perturbation (FEP) campaigns aimed at optimizing COX-2 affinity and residence time.

In Vivo Proof-of-Concept Inflammation Models

Given the superior in vivo anti-inflammatory efficacy of N-substitutedphenyl-6-oxo-3-phenylpyridazine analogs in rodent models [1], the target compound is suitable for high-content preclinical studies, including dose-response, biomarker analysis, and chronic arthritis models, with a high probability of demonstrating disease-modifying activity.

Chemical Biology Tool Compound for COX-2 Pathway Dissection

The compound can be employed as a pharmacological probe to dissect COX-2-mediated signaling in inflammation and cancer, leveraging the scaffold's demonstrated target engagement and the potential for further derivatization into activity-based probes or affinity reagents, as indicated by consistent SAR trends [1].

Quote Request

Request a Quote for N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.